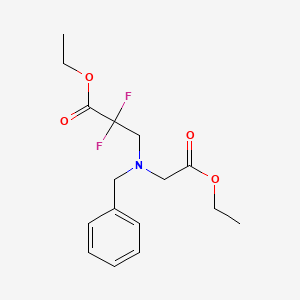

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzyl group, and two fluorine atoms on the propanoate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2,2-difluoro-3-oxopropanoate and benzylamine.

Formation of Intermediate: The initial step involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with benzylamine under controlled conditions to form an intermediate compound.

Esterification: The intermediate is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key applications include:

- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Material Science

The unique chemical structure of this compound allows for its use in synthesizing advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in the production of polymers with enhanced thermal and mechanical properties.

- Coatings and Adhesives : Its fluorinated nature may impart water-repellent characteristics to coatings and adhesives, making it valuable in industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable inhibition against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.

Wirkmechanismus

The mechanism of action of Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Ethyl 3-(benzylamino)-2,2-difluoropropanoate, Ethyl 3-(2-ethoxy-2-oxoethylamino)-2,2-difluoropropanoate.

Uniqueness: The presence of both the benzyl and ethoxy-oxoethyl groups, along with the difluoropropanoate backbone, provides unique chemical properties and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)-2,2-difluoropropanoate (CAS No. 1823791-33-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure, mechanism of action, and relevant research findings.

Compound Structure and Properties

This compound features a complex molecular structure characterized by several functional groups:

- Molecular Formula : C16H21F2NO4

- Molecular Weight : 329.34 g/mol

- Functional Groups :

- Ethyl ester

- Benzyl group

- Difluoropropanoate moiety

This unique combination of functional groups is believed to contribute to its biological activities and potential applications in medicinal chemistry .

Preliminary studies suggest that the compound may interact with various biological systems, potentially influencing pathways related to cell survival and apoptosis. While detailed mechanisms remain to be fully elucidated, the compound's structure suggests possible interactions with cellular receptors or enzymes involved in metabolic processes.

Biological Activity Findings

Research indicates that this compound exhibits a range of biological activities. The following table summarizes key findings from recent studies:

Case Studies and Research Insights

- β-cell Protection : A study highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. The compound demonstrated maximal β-cell protective activity at an EC50 of 0.1 μM, indicating high potency .

- Anti-diabetic Potential : The structural characteristics of this compound suggest a role in modulating glucose metabolism, making it a candidate for further investigation in diabetes treatment .

- Apoptosis Modulation : Preliminary findings suggest that the compound may influence apoptosis pathways, which could have implications for cancer therapy. Further investigations are needed to clarify these effects and their underlying mechanisms .

Eigenschaften

IUPAC Name |

ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]-2,2-difluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO4/c1-3-22-14(20)11-19(10-13-8-6-5-7-9-13)12-16(17,18)15(21)23-4-2/h5-9H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYZBWONGOONHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.